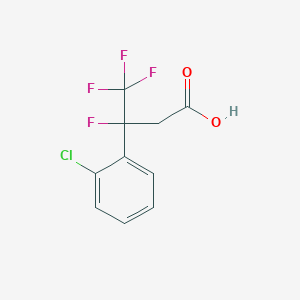
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid is an organic compound that belongs to the class of halogenated aromatic acids. This compound is characterized by the presence of a chlorophenyl group and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid typically involves the reaction of 2-chlorobenzyl chloride with tetrafluorobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of safer solvents and reagents is prioritized to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid: Characterized by the presence of a chlorophenyl group and multiple fluorine atoms.
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid: Similar structure but with the chlorine atom in a different position on the phenyl ring.
3-(2-Chlorophenyl)-3,4,4,4-tetrafluoropentanoicacid: Similar structure but with an additional carbon atom in the aliphatic chain .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C10H7ClF4O2 |
|---|---|
Molecular Weight |
270.61 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7ClF4O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
InChI Key |
NYZZZNFFQFSZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)


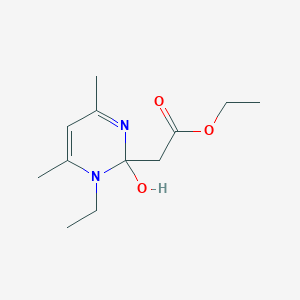
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)

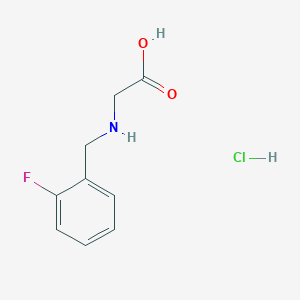
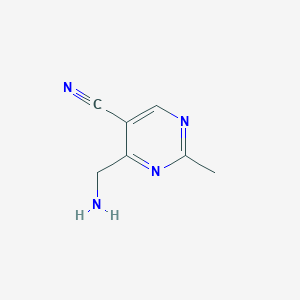

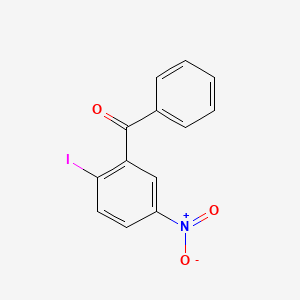


![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)

